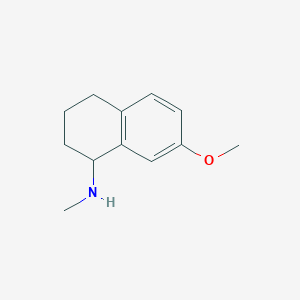![molecular formula C14H22N2O2S B7556337 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid, also known as ETP-101, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative and belongs to the class of antipsychotic drugs. ETP-101 has shown promising results in various preclinical studies and has the potential to be used in the treatment of various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid involves its interaction with dopamine receptors in the brain. The compound has a high affinity for dopamine D2 and D3 receptors and acts as a partial agonist. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been shown to modulate the activity of these receptors and regulate the release of dopamine in the brain. The modulation of dopamine activity is thought to be responsible for the therapeutic effects of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in various psychiatric disorders.
Biochemical and Physiological Effects:
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been shown to have several biochemical and physiological effects. The compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has also been shown to regulate the activity of the prefrontal cortex, which is involved in decision-making and impulse control. The compound has been shown to have a positive effect on cognitive function and has been shown to improve working memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has several advantages for lab experiments. The compound has a high affinity for dopamine receptors and has been shown to have a selective effect on dopamine activity. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has also been shown to have a good safety profile and has not been associated with significant adverse effects in preclinical studies. However, the compound has several limitations for lab experiments. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is a piperazine derivative and may have potential toxicity concerns. The compound is also relatively new and requires further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid. The compound has shown promising results in preclinical studies and requires further studies to determine its efficacy and safety in humans. Future studies should focus on the therapeutic potential of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. The compound should also be studied for its potential in the treatment of drug addiction. Further studies should also focus on the mechanism of action of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid and its interaction with dopamine receptors in the brain. Overall, 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has the potential to be an important therapeutic agent in the treatment of various psychiatric disorders and requires further studies to determine its clinical utility.
Métodos De Síntesis
The synthesis of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid involves several steps. The first step involves the reaction of 5-ethyl-2-thiophenemethanol with 1-chloropropane to form the corresponding chloroalkane. The second step involves the reaction of the chloroalkane with piperazine to form the corresponding piperazine derivative. The final step involves the reaction of the piperazine derivative with propanoic acid to form 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid. The overall synthesis of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is a multi-step process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been shown to have a high affinity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of these disorders. The compound has also shown potential in the treatment of drug addiction and has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
3-[4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-12-3-4-13(19-12)11-16-9-7-15(8-10-16)6-5-14(17)18/h3-4H,2,5-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVYMSMKMYQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CN2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)






![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
